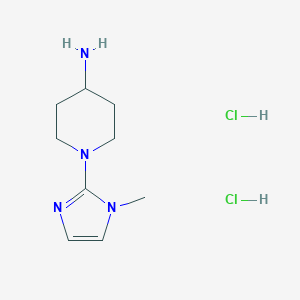

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-12-7-4-11-9(12)13-5-2-8(10)3-6-13;;/h4,7-8H,2-3,5-6,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGIYNVKKRQEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

Attachment to Piperidine: The imidazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of 1-methyl-1H-imidazole with 4-chloropiperidine in the presence of a base such as sodium hydride.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole and piperidine rings.

Reduction: Reduced forms of the compound with potential changes in the functional groups.

Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

- Piperidine ring : Provides rigidity and basicity.

- 1-Methylimidazole moiety : Enhances hydrogen bonding and π-π stacking interactions.

- Dihydrochloride counterions : Improve aqueous solubility.

Analogues with Structural Variations (Table 1):

Key Observations :

- Sulfonyl or benzodiazole substitutions (e.g., ) increase molecular weight and may alter receptor binding.

- Replacement of piperidine with aromatic groups (e.g., ) reduces basicity and impacts pharmacokinetics.

Physicochemical Properties

- Solubility : The dihydrochloride form improves water solubility compared to free bases (e.g., analogues in and ).

- Stability : Nitrobenzyl-substituted analogues (e.g., ) show reduced stability under basic conditions due to nitro group reactivity.

- Molecular Weight : Ranges from ~186.06 (simple imidazole-piperidine) to 390.41 (complex benzimidazole derivatives, ).

Pharmacological Activities

- Antimicrobial Potential: Imidazole derivatives () exhibit broad-spectrum activity due to interactions with microbial enzymes.

- CNS Applications : Piperidine-containing compounds () may cross the blood-brain barrier, targeting neurological receptors.

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and an imidazole moiety, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C9H16N4·2ClH

- Molecular Weight : 232.20 g/mol

- IUPAC Name : this compound

The mechanism of action of this compound is not fully elucidated, but it is hypothesized to involve:

- Enzyme Inhibition : Similar to other imidazole derivatives, it may inhibit specific enzymes or interact with cellular proteins.

- Receptor Modulation : It may act on various receptors, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar imidazole and piperidine derivatives. For instance, compounds within this class have demonstrated significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amines | 0.0039 - 0.025 | Antibacterial |

| Other derivatives | 0.0048 - 0.0195 | Antifungal |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy.

Neuropharmacological Effects

Research has indicated that derivatives of piperidine and imidazole can exhibit anxiolytic and antidepressant-like effects. For example, studies on structurally related compounds have shown:

- Selective Delta-opioid Receptor Agonism : This activity correlates with potential anxiolytic effects in animal models.

| Study | Compound | Effect |

|---|---|---|

| Various piperidine derivatives | Anxiolytic and antidepressant-like effects in mouse models |

Case Studies

A case study involving a series of imidazole-piperidine derivatives demonstrated promising results in preclinical trials for anxiety and depression treatment. The study noted that certain substitutions on the piperidine ring significantly enhanced biological activity, suggesting structure-activity relationships (SAR) are critical for optimizing therapeutic effects.

Safety Profile

The compound has been classified with certain safety warnings:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

These safety profiles necessitate careful handling and further toxicological studies to establish a comprehensive safety assessment.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride?

Answer:

The synthesis typically involves coupling 1-methyl-1H-imidazole-2-carbaldehyde with piperidin-4-amine derivatives under reductive amination conditions. For example, refluxing with hydrogen bromide (HBr) in acetic acid has been used to form analogous piperidine-imidazole scaffolds . Post-synthetic purification via recrystallization or column chromatography is critical. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. Characterization should include -NMR, -NMR, and ESI-MS to confirm structure and purity .

Basic: What safety protocols should be followed when handling this compound?

Answer:

Safety data sheets for structurally similar piperidine-imidazole derivatives recommend:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin Contact: Wash immediately with water; remove contaminated clothing.

- Eye Exposure: Rinse with water for 15 minutes .

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy:

- -NMR and -NMR to confirm regiochemistry and proton environments .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Elemental Analysis: CHN analysis to verify stoichiometry .

- Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., DFT) and reaction path searches to predict feasible synthetic routes . AI-driven platforms (e.g., retrosynthesis tools) leverage databases like Reaxys and Pistachio to prioritize high-yield pathways . For example, computational screening of imidazole coupling reactions can identify optimal catalysts (e.g., Pd/C for reductive amination) and solvent systems (e.g., ethanol/water mixtures) to minimize side products .

Advanced: How should researchers resolve contradictions in pharmacological data for this compound?

Answer:

Discrepancies in bioactivity data (e.g., receptor binding assays) may arise from:

- Experimental Variability: Standardize assay conditions (e.g., buffer pH, cell lines) .

- Structural Confirmation: Re-validate compound identity via X-ray crystallography or 2D-NMR if impurities are suspected .

- Target Selectivity: Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm binding specificity .

- Data Reproducibility: Cross-validate results across independent labs and publish raw datasets for transparency .

Advanced: What strategies improve yield in multi-step synthesis of piperidine-imidazole derivatives?

Answer:

- Intermediate Stabilization: Protect the piperidine amine with tert-butoxycarbonyl (Boc) groups during imidazole coupling to prevent side reactions .

- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd, Cu) for C–N bond formation under mild conditions .

- Solvent Engineering: Use polar aprotic solvents (e.g., DMF) for imidazole alkylation, followed by aqueous workup to isolate intermediates .

- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Advanced: How can interdisciplinary approaches enhance the development of this compound?

Answer:

- Chemical Reaction Design: Integrate computational chemistry (e.g., transition state modeling) with high-throughput experimentation (HTE) to accelerate reaction discovery .

- Materials Science: Explore mesoporous silica or metal-organic frameworks (MOFs) as catalysts for greener synthesis .

- Pharmacology: Collaborate with bioinformatics teams to map structure-activity relationships (SAR) using machine learning models trained on receptor-ligand databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.